N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide
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Overview
Description
N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a sulfonamide group attached to a hydroxypropane backbone, with two 2,4-dimethoxybenzyl groups attached to the nitrogen atoms. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 1,1’-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to form an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated using trimethyloxonium tetrafluoroborate, followed by displacement with bis-2,4-dimethoxybenzylamine. The final step involves deprotection with trifluoroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent-free microwave-assisted synthesis, which can enhance reaction rates and yields while reducing the need for solvents and other reagents .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropane group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups on the benzyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropane group can yield ketones, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a protecting group for sulfamates in multi-step organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropane group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methoxybenzyl)sulfamate: Similar structure but with methoxy groups at different positions.
N,N-Bis(2,4-dimethoxybenzyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide backbone instead of hydroxypropane.
Uniqueness
N,N-Bis(2,4-dimethoxybenzyl)-3-hydroxypropane-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-3-hydroxypropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7S/c1-26-18-8-6-16(20(12-18)28-3)14-22(30(24,25)11-5-10-23)15-17-7-9-19(27-2)13-21(17)29-4/h6-9,12-13,23H,5,10-11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWPNUMOLNKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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